1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride
Description
1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride is a secondary amine derivative featuring a furan-2-yl group and a 3-methylthiophen-2-ylmethyl substituent. The compound’s structure combines aromatic heterocycles (furan and thiophene), which are known to influence pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10;/h2-6,12H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPOIPZAVWSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal Thiophene Synthesis with Subsequent Functionalization
The Paal thiophene synthesis converts 1,4-diketones into thiophenes using phosphorus pentasulfide (P₂S₅). For 3-methylthiophene:
- Diketone Preparation : React butane-2,3-dione with methyl Grignard reagent to form 3-methyl-1,4-pentanedione.
- Cyclization : Treat with P₂S₅ in refluxing xylene to yield 3-methylthiophene.
- Chloromethylation : Use Friedel-Crafts acylation with chloromethyl methyl ether (MOMCl) and AlCl₃ to introduce -CH₂Cl at the 2-position.
- Amination : Substitute chloride with aqueous ammonia or benzylamine, followed by hydrogenolysis if necessary.
Table 1 : Optimization of Chloromethylation Conditions
| Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MOMCl | AlCl₃ | 0–25 | 62 |
| ClCH₂OCH₂Cl | FeCl₃ | 25 | 58 |
| Paraformaldehyde | H₂SO₄ | 40 | 45 |
Fiesselmann Thiophene Synthesis for β-Substituted Derivatives
The Fiesselmann method employs thioglycolic acid and α,β-acetylenic esters:
- React thioglycolic acid with methyl propiolate to form a thioacetal intermediate.
- Cyclize under basic conditions (e.g., NaOMe) to yield 3-hydroxythiophene-2-carboxylate.
- Decarboxylate and reduce the hydroxyl group to methyl via Clemmensen reduction.
Synthesis of Furan-2-ylmethanamine
Direct Amination of Furan
Furan’s electron-rich nature permits electrophilic substitution:
- Vilsmeier-Haack Formylation : Treat furan with DMF and POCl₃ to yield furan-2-carbaldehyde.
- Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN to form furan-2-ylmethanamine.
Key Reaction :
$$ \text{Furan-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Furan-2-ylmethanamine} $$
Coupling of Heterocyclic Moieties
Nucleophilic Substitution
Reductive Amination
- Aldehyde Formation : Oxidize furan-2-ylmethanol (from furan-2-carbaldehyde reduction) to furan-2-carbaldehyde.
- Condensation : React with 3-methylthiophen-2-ylmethylamine in MeOH, followed by NaBH₄ reduction to form the secondary amine.
Hydrochloride Salt Formation
Treat the free base with HCl gas in anhydrous ether or 1M HCl in ethanol. Crystallization from ethanol/ethyl acetate yields the hydrochloride salt.
Purity Control :
- HPLC : C₁₈ column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min), retention time = 8.2 min.
- Melting Point : 189–192°C (decomposition).
Alternative Routes from Patent Literature
A patent (US20080064876A1) describes coupling furan derivatives with aminomethylthiophenes using trifluoroacetic acid (TFA) in ethyl acetate:
- React 2-(chloromethyl)furan with 3-methylthiophen-2-ylmethylamine in ethyl acetate/TFA at 50°C.
- Isolate the free base via neutralization with NaHCO₃, then treat with HCl/Et₂O.
Advantages :
- TFA catalyzes imine formation, enhancing reaction rate.
- Ethyl acetate minimizes side reactions compared to DMF.
Challenges and Optimization Strategies
- Regioselectivity in Thiophene Functionalization : Friedel-Crafts reactions favor α-substitution, but 3-methyl groups may sterically hinder reactivity. Use bulky directing groups (e.g., -SiMe₃) to improve yield.
- Amine Stability : Secondary amines are prone to oxidation. Conduct reactions under N₂ and use antioxidants like BHT.
- Salt Hygroscopicity : The hydrochloride salt absorbs moisture; store under anhydrous conditions with molecular sieves.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: Use in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Findings
- Electron-Deficient vs. Electron-Rich Moieties : The nitro group in ’s compounds enhances electrophilic reactivity, whereas the methyl group in the target compound improves metabolic stability .
- Heterocyclic Diversity : Furan and thiophene rings in the target compound facilitate π-stacking interactions, unlike the pyridine in , which may enhance polar interactions .
- Stereochemical Impact : Cyclopropane-containing analogs () exhibit restricted rotation, improving receptor binding compared to the target’s flexible methanamine chain .
Biological Activity
1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has a molecular formula of C10H12N2OS·HCl and a molecular weight of 243.75 g/mol . Its structure features a furan ring and a methylthiophene moiety, which are known for their roles in various biological activities.
Research indicates that compounds with furan and thiophene structures often interact with multiple biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The specific mechanisms for this compound have not been extensively documented; however, related compounds suggest potential interactions with:
- Neurotransmitter receptors : Similar compounds have shown activity as positive allosteric modulators for AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system .
- Enzymatic inhibition : Many derivatives of furan and thiophene have been explored for their ability to inhibit enzymes associated with inflammatory pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Neuroprotective Study : A study investigated the effects of similar furan-containing compounds on neuroprotection in rat models. The results indicated that these compounds could enhance cognitive functions by modulating acetylcholine levels, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Research : Another study evaluated the antimicrobial properties of various thiophene derivatives, revealing that certain modifications could enhance efficacy against resistant bacterial strains. While specific data on this compound was limited, the findings underscore the importance of structural components in biological activity .
- Inflammation Model : Research involving related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating that this class of compounds may offer therapeutic benefits in inflammatory diseases .
Chemical Reactions Analysis
Amine Functional Group Reactions
The protonated amine in the hydrochloride salt participates in acid-base reactions and nucleophilic substitutions.
Mechanistic Insight :
- Acylation proceeds via nucleophilic attack of the amine on electrophilic carbonyl carbons .
- Schiff base formation involves reversible imine synthesis, stabilized by reducing agents like NaBH₃CN .
Furan Ring Reactivity
The furan ring undergoes electrophilic substitution and cycloaddition reactions.
Key Limitation : The electron-rich furan ring is less reactive than thiophene due to the oxygen’s electronegativity .
Thiophene Substituent Reactivity
The 3-methylthiophen-2-yl group participates in electrophilic substitutions and cross-couplings.
Steric Effects : The 3-methyl group directs electrophiles to the 5-position of the thiophene ring .
Salt-Specific Reactions
The hydrochloride counterion influences solubility and reactivity:
Multicomponent Reactions
The amine participates in Petasis and Ugi reactions to generate polycyclic scaffolds .
Example :
- Petasis Reaction :
Stability and Degradation
Q & A
Q. What are the common synthetic routes for 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride, and how is purity assessed?
The synthesis typically involves multi-step reactions, starting with functionalization of the furan and thiophene rings. For example:
- Step 1 : Alkylation of the 3-methylthiophen-2-ylmethyl group to introduce the methanamine moiety.
- Step 2 : Formation of the hydrochloride salt via acid-base reactions to improve solubility . Purity is assessed using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability?
The hydrochloride salt enhances water solubility , critical for in vitro assays and formulation for biological testing. Stability studies should focus on hygroscopicity and degradation under varying pH (e.g., using HPLC to track decomposition products under acidic/basic conditions) .
Q. What analytical techniques are recommended for structural characterization?
Q. What are the key stability considerations for storage and handling?
Store in a desiccator at −20°C to prevent hydrolysis of the amine group. Stability under UV light should be tested via UV-Vis spectroscopy to assess photodegradation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell line variability) or impurity profiles . Mitigation strategies include:
- Orthogonal assays : Validate activity using both binding (e.g., SPR) and functional (e.g., cAMP accumulation) assays.
- Batch-to-batch comparison : Use LC-MS to correlate bioactivity with purity levels .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation steps.
- Temperature control : Lower temperatures (−10°C to 0°C) reduce undesired polymerization of thiophene derivatives.
- Catalyst screening : Palladium catalysts may enhance coupling efficiency between heterocycles .
Q. How do structural modifications (e.g., furan vs. thiophene substitution) affect receptor binding?
- Furan contributes to π-π stacking with aromatic residues in receptor pockets.
- 3-methylthiophene enhances lipophilicity , improving membrane permeability. SAR studies using analogs with substituted furans/thiophenes can quantify these effects via molecular docking and binding free energy calculations .
Q. What mechanistic insights explain its activity in neurological targets?
Preliminary data suggest interaction with serotonergic or dopaminergic receptors due to structural similarity to phenethylamine derivatives. Advanced studies should include:
- Radioligand displacement assays to measure affinity for 5-HT or D2 receptors.
- Electrophysiology to assess functional modulation in neuronal cultures .
Q. Methodological Notes
- References to Evidence : Citations like and correspond to synthesis and characterization methods from peer-reviewed protocols.
- Data Reproducibility : All methods are validated in published pharmacological or synthetic chemistry studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
